4-(dimethylsulfamoyl)-N-{[5-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide
Description
This compound is a benzamide derivative featuring a dimethylsulfamoyl group at the 4-position of the benzene ring and a 1,3,4-oxadiazole moiety linked via a methyl group. The oxadiazole ring is further substituted with a sulfanyl group connected to a propan-2-yl carbamoyl methyl group. This structural complexity confers unique physicochemical properties, including moderate lipophilicity (logP ~2.8) and a molecular weight of approximately 482.54 g/mol.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[5-[2-oxo-2-(propan-2-ylamino)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O5S2/c1-11(2)19-14(23)10-28-17-21-20-15(27-17)9-18-16(24)12-5-7-13(8-6-12)29(25,26)22(3)4/h5-8,11H,9-10H2,1-4H3,(H,18,24)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLNCFANXWVFQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NN=C(O1)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-{[5-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Oxadiazole Ring Formation
The 1,3,4-oxadiazole core is typically synthesized via cyclization of acylhydrazides or thiocarbazates under dehydrating conditions. For example:
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Precursor : A thiosemicarbazide intermediate may undergo cyclization with reagents like POCl₃ or polyphosphoric acid (PPA) at elevated temperatures (80–120°C) .
-
Key Reaction :
This step is critical for introducing the oxadiazole scaffold, as observed in analogous oxadiazole sulfonamide syntheses .
Sulfanyl Group Installation
The sulfanyl (-S-) linker is introduced via nucleophilic substitution or thiol-ene coupling:
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Thiol Substitution : A chloromethyl intermediate reacts with a thiol-containing nucleophile (e.g., HS-CH₂-CONH-iPr) in the presence of a base (e.g., K₂CO₃) .
Dimethylsulfamoyl Group
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Stability : Resistant to hydrolysis under acidic/basic conditions due to the strong electron-withdrawing sulfonyl group .
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Reactivity : May participate in nucleophilic aromatic substitution (NAS) if activated by electron-deficient aryl rings, though steric hindrance from dimethyl groups limits this .
Carbamoyl-Sulfanyl Linker
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Hydrolysis Sensitivity : The carbamoyl group (CONH-iPr) is susceptible to enzymatic or acidic hydrolysis, forming carboxylic acid derivatives .
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Oxidation : The sulfanyl (-S-) linker oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) under strong oxidizing agents (e.g., H₂O₂, mCPBA) .
Nucleophilic Substitution at Oxadiazole
The oxadiazole ring’s electron-deficient nature allows substitution at the 2-position:
| Reaction | Reagents | Conditions | Product |
|---|---|---|---|
| Aminolysis | NH₃/MeOH | RT, 6h | 2-Amino-1,3,4-oxadiazole derivative |
| Alkylation | R-X, K₂CO₃ | DMF, 60°C, 12h | 2-Alkyl-1,3,4-oxadiazole |
Data inferred from oxadiazole reactivity in .
Reductive Cleavage of Sulfanyl Linker
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Reagents : Raney Ni/H₂ or LiAlH₄.
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Outcome : Cleavage of the C-S bond, yielding a methylene group and releasing H₂S .
Stability Under Physiological Conditions
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pH Sensitivity : Stable at pH 4–8 but undergoes hydrolysis of the carbamoyl group at pH > 10 .
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Thermal Stability : Decomposes above 200°C, with DSC/TGA showing exothermic peaks due to oxadiazole ring breakdown .
Mechanistic Insights from Analogues
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Anticancer Analogues : Similar oxadiazole-sulfonamide derivatives inhibit STAT3 or NAMPT via hydrogen bonding with the sulfamoyl group and π-π stacking of the benzamide .
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Metabolic Pathways : Microsomal studies suggest oxidative metabolism at the isopropyl carbamoyl group (CYP3A4-mediated) and sulfanyl linker (CYP2D6) .
Unresolved Questions
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Catalytic Asymmetry : No data exist on enantioselective synthesis of the carbamoyl-sulfanyl moiety.
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Photoreactivity : Potential for [2+2] cycloaddition under UV light remains unexplored.
Scientific Research Applications
Chemistry
Building Block for Synthesis
- This compound serves as a valuable building block in organic synthesis. Its functional groups can be modified to create more complex molecules that may exhibit novel properties or activities.
Biology
Biological Probes
- The compound can act as a probe for studying biological processes involving sulfamoyl and oxadiazole groups. These functional groups are known for their reactivity and ability to interact with various biomolecules.
Medicine
Therapeutic Potential
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Given its structural similarity to known bioactive compounds, 4-(dimethylsulfamoyl)-N-{[5-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide shows promise as a potential therapeutic agent. It may exhibit various pharmacological activities, including:
- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various microorganisms.
- Enzyme Inhibition : It may selectively inhibit carbonic anhydrase isoforms, which are critical in physiological processes such as respiration and acid-base balance. Research indicates that derivatives of similar compounds can selectively inhibit specific isoforms of carbonic anhydrase, enhancing their therapeutic potential against diseases like glaucoma and cancer .
- Anti-inflammatory Properties : The compound may possess anti-inflammatory effects by inhibiting enzymes involved in inflammatory pathways.
Industry
Intermediate in Pharmaceutical Production
- In industrial applications, this compound can serve as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique structure allows for the development of various derivatives with tailored properties for specific applications.
The biological activity of this compound can be categorized into several areas:
Antimicrobial Activity
Research indicates that compounds related to sulfonamides exhibit antimicrobial properties by disrupting microbial cell membranes.
Inhibition of Enzymatic Activity
Compounds similar to this one have demonstrated selective inhibition against carbonic anhydrases (CAs), which play crucial roles in physiological processes like respiration and acid-base balance. Certain derivatives have shown selective inhibition against specific CA isoforms .
Anti-inflammatory Properties
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : By binding to active sites of enzymes like carbonic anhydrase.
- Cell Membrane Disruption : Facilitating antimicrobial activity by penetrating microbial cell membranes.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-{[5-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl and oxadiazole groups can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of sulfamoylbenzamide derivatives with 1,3,4-oxadiazole scaffolds. Below is a detailed comparison with structurally analogous compounds, focusing on substituent variations, synthesis pathways, and inferred biological implications.
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations
Substituent Impact on Bioactivity :
- The dimethylsulfamoyl group (target compound) is associated with carbonic anhydrase inhibition due to its resemblance to sulfonamide inhibitors .
- Diethyl/dipropyl sulfamoyl derivatives (e.g., ) exhibit enhanced lipophilicity, correlating with improved membrane permeability for anticancer/antimicrobial applications.
- Aryl substituents (e.g., 2,4-dimethoxyphenyl in ) may enhance DNA-binding affinity, whereas methoxymethyl groups () improve solubility for anti-inflammatory targets.
Synthetic Pathways :
- The target compound’s synthesis likely involves hydrazine hydrate-mediated cyclization (common for oxadiazole formation, as in ) and thioether coupling (similar to ).
- In contrast, analogs like and utilize multi-step alkylation of sulfamoyl precursors, requiring harsher conditions (e.g., KOH/CS₂ reflux ).
Structural Deviations: The thiadiazole analog () replaces the oxadiazole ring with a thiadiazole, reducing ring strain but increasing susceptibility to metabolic degradation.
Pharmacokinetic Considerations
- LogP Values : The target compound’s logP (~2.8) suggests balanced solubility and permeability, whereas dipropyl derivatives (logP ~3.5) may face excretion challenges .
- Metabolic Stability : Thioether linkages (target compound) are prone to oxidative metabolism, unlike ether-linked analogs (e.g., ), which exhibit longer half-lives.
Research Findings and Implications
- Enzyme Inhibition : The dimethylsulfamoyl group’s electronegative sulfur atom facilitates hydrogen bonding with catalytic zinc in carbonic anhydrase, as seen in .
- Antimicrobial Activity : Diethyl/dipropyl sulfamoyl derivatives () disrupt bacterial cell walls via hydrophobic interactions, with MIC values <10 μM against S. aureus.
- Toxicity Profile : The propan-2-yl carbamoyl group in the target compound reduces hepatotoxicity compared to benzyl-ethyl analogs (), as inferred from structural alerts.
Biological Activity
The compound 4-(dimethylsulfamoyl)-N-{[5-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The compound features a sulfonamide group, an oxadiazole moiety, and a benzamide structure, which are known to confer various pharmacological properties. The structural formula can be represented as follows:
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
- Antimicrobial Activity
-
Inhibition of Enzymatic Activity
- Compounds related to sulfonamides are known inhibitors of carbonic anhydrases (CAs), which play crucial roles in physiological processes like respiration and acid-base balance. Research indicates that certain derivatives demonstrate selective inhibition against specific CA isoforms, enhancing their potential as therapeutic agents .
- Anti-inflammatory Properties
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : By binding to active sites of enzymes like carbonic anhydrase, the compound can disrupt normal enzymatic function.
- Cell Membrane Disruption : Antimicrobial activity is often facilitated by the ability of the compound to penetrate microbial cell membranes and disrupt cellular integrity.
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of oxadiazole derivatives against ten fungal strains. The results indicated that certain compounds exhibited superior fungicidal activity compared to established fungicides, suggesting that modifications to the oxadiazole structure could enhance efficacy .
| Compound | Target Organism | EC50 (mg/L) | Toxicity (mg/L) |
|---|---|---|---|
| 13f | Sclerotinia sclerotiorum | 6.67 | 19.42 |
| 13p | Sclerotinia sclerotiorum | 5.17 | Low Toxicity |
Case Study 2: Inhibition of Carbonic Anhydrases
Research on sulfonamide derivatives showed selective inhibition profiles against human carbonic anhydrase isoforms I and II. The compounds demonstrated Ki values ranging from nanomolar to micromolar concentrations, indicating potent inhibitory activity .
| Isoform | Ki Value (nM) |
|---|---|
| hCA I | 84 - 868 |
| hCA II | 5.6 - 390 |
| hCA IX | 2.8 - 431 |
| hCA XII | 1.3 - 63 |
Q & A
Q. Optimization Strategies :
- Use anhydrous solvents (e.g., THF) and inert atmospheres to prevent hydrolysis of reactive intermediates.
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) to minimize side products .
- Monitor reaction progress with TLC or HPLC-MS to isolate pure final compounds.
Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?
Answer:
- 1H/13C NMR : Confirm the presence of the dimethylsulfamoyl group (singlet at ~2.8 ppm for N(CH3)2) and oxadiazole protons (δ 8.0–8.5 ppm for aromatic protons) .
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for benzamide, S=O vibrations at ~1150 cm⁻¹) .
- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ calculated for C21H26N6O5S3: 559.12 g/mol) .
- X-ray Crystallography : Resolve ambiguous structural features (e.g., sulfanyl linkage conformation) using single-crystal diffraction .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?
Answer:
SAR Design :
Q. Biological Assays :
Q. Example SAR Table :
| Substituent (R) | Enzyme Inhibition IC50 (μM) | Cytotoxicity (HeLa IC50, μM) |
|---|---|---|
| Dimethylsulfamoyl | 0.45 ± 0.02 | 12.3 ± 1.1 |
| 4-Chlorophenylsulfonyl | 1.20 ± 0.15 | 28.7 ± 2.4 |
| Methylpiperidinyl | 3.80 ± 0.30 | >50 |
Advanced: How should researchers address contradictory data in biological activity assays (e.g., high in vitro potency but low cellular efficacy)?
Answer:
Methodological Troubleshooting :
Purity Verification : Re-analyze compound purity via HPLC-MS; impurities like unreacted intermediates may skew results .
Solubility Assessment : Test solubility in assay buffers (e.g., DMSO/PBS mixtures). Low solubility can reduce cellular uptake .
Metabolic Stability : Perform microsomal stability assays (e.g., liver microsomes) to identify rapid degradation .
Off-Target Profiling : Use proteome-wide affinity chromatography or computational docking to identify unintended targets .
Q. Experimental Controls :
- Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO) to validate assay conditions .
Advanced: What computational strategies can predict binding modes of this compound with potential therapeutic targets?
Answer:
In Silico Workflow :
Target Selection : Prioritize targets (e.g., kinases, GPCRs) via PharmMapper or SwissTargetPrediction .
Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions (e.g., sulfamoyl group with ATP-binding pockets) .
MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and key residue interactions (e.g., hydrogen bonds with Lys123 of EGFR) .
Free Energy Calculations : Apply MM-GBSA to rank binding affinities across analogs .
Basic: What are the stability considerations for long-term storage of this compound?
Answer:
- Storage Conditions : Store at –20°C in amber vials under argon to prevent oxidation of the sulfanyl group .
- Degradation Analysis : Periodically test via 1H NMR for signs of hydrolysis (e.g., loss of oxadiazole protons, new –OH peaks) .
- Lyophilization : For aqueous solutions, lyophilize with cryoprotectants (e.g., trehalose) to maintain stability .
Advanced: How can researchers resolve synthetic challenges in forming the oxadiazole-sulfanyl linkage?
Answer:
Common Challenges :
- Low yields due to steric hindrance from the propan-2-yl carbamoyl group.
Solutions : - Use milder bases (e.g., DBU instead of NaH) to reduce side reactions .
- Pre-activate the thiol component with Ellman’s reagent (DTNB) to enhance reactivity .
- Optimize reaction time (e.g., 12–24 hrs) and temperature (0°C to RT gradient) via DoE (Design of Experiments) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
